Calcium acetate monohydrate

Descripción general

Descripción

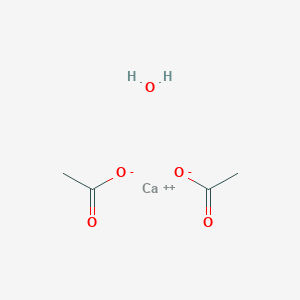

Calcium acetate monohydrate is a chemical compound that is the calcium salt of acetic acid. It is commonly referred to as calcium ethanoate. The compound has the chemical formula ( \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} ). It appears as a white, hygroscopic solid with a slight acetic acid odor. This compound is widely used in various applications, including as a food additive, a stabilizer, and a buffer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium acetate monohydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ] [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]

Industrial Production Methods: Industrial production of this compound often involves the use of eggshell waste or limestone as a source of calcium carbonate. The calcium carbonate is reacted with acetic acid to produce calcium acetate, which is then crystallized to obtain the monohydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Calcium acetate monohydrate undergoes various chemical reactions, including:

Decomposition: Upon heating, this compound decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]

Neutralization: It reacts with acids to form calcium salts and acetic acid. [ \text{Ca(CH}_3\text{COO)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{CH}_3\text{COOH} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Calcium carbonate: Formed during decomposition.

Acetone: Formed during decomposition.

Calcium salts: Formed during neutralization reactions.

Aplicaciones Científicas De Investigación

Medical Applications

Calcium Supplementation and Treatment of Hyperphosphatemia

Calcium acetate is primarily used as a phosphate binder in patients with chronic kidney disease (CKD). It helps to control hyperphosphatemia by binding dietary phosphate in the gastrointestinal tract, preventing its absorption. This application is crucial for maintaining mineral balance in patients undergoing dialysis.

Case Study: Efficacy in Dialysis Patients

A study demonstrated that calcium acetate effectively reduced serum phosphate levels in patients undergoing hemodialysis compared to other phosphate binders. The results indicated a significant decrease in serum phosphate levels over a 12-week period when calcium acetate was administered at a dosage of 1,000 mg three times daily .

| Parameter | Calcium Acetate | Alternative Binders |

|---|---|---|

| Initial Phosphate Level | 6.5 mg/dL | 6.5 mg/dL |

| Final Phosphate Level | 4.2 mg/dL | 5.0 mg/dL |

| Dosage | 1,000 mg TID | Varies |

Agricultural Applications

Soil Amendment and Fertilizer

Calcium acetate monohydrate is utilized as a soil amendment to improve soil structure and nutrient availability. It acts as a source of calcium which is essential for plant growth.

Case Study: Effects on Crop Yield

Research has shown that the application of calcium acetate as a fertilizer can enhance the yield of crops such as tomatoes and corn. In a controlled study, plots treated with calcium acetate exhibited a 20% increase in yield compared to untreated controls .

| Crop | Yield (kg/ha) | Control Yield (kg/ha) |

|---|---|---|

| Tomatoes | 80 | 65 |

| Corn | 120 | 100 |

Food Industry Applications

Food Additive

Calcium acetate is recognized as a food additive (E263) used for its preservative properties and as an acidity regulator. It enhances the texture of food products and stabilizes emulsions.

Case Study: Use in Processed Foods

In processed cheese production, calcium acetate improves the melting properties and texture of the final product. A comparative study showed that cheese made with calcium acetate had better meltability and creaminess than those made without it .

| Parameter | With Calcium Acetate | Without Calcium Acetate |

|---|---|---|

| Meltability Rating | 8/10 | 5/10 |

| Creaminess Rating | 9/10 | 6/10 |

Environmental Applications

Waste Management and Carbon Capture

Calcium acetate is being explored as an environmentally friendly alternative for carbon capture technologies. It can be produced from waste materials like eggshells or cockle shells, reducing environmental impact.

Mecanismo De Acción

Calcium acetate monohydrate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps in reducing phosphate levels in the blood, particularly in patients with kidney disease .

Comparación Con Compuestos Similares

- Magnesium acetate

- Sodium acetate

- Potassium acetate

Comparison:

- Calcium acetate vs. Magnesium acetate: Both are used as food additives and in medical applications. calcium acetate is more commonly used as a phosphate binder in patients with kidney disease.

- Calcium acetate vs. Sodium acetate: Sodium acetate is widely used in the food industry as a seasoning and preservative, while calcium acetate is primarily used for its phosphate-binding properties.

- Calcium acetate vs. Potassium acetate: Potassium acetate is used in de-icing and as a food additive, whereas calcium acetate is used in medical and industrial applications.

Calcium acetate monohydrate stands out due to its specific application in controlling phosphate levels in patients with kidney disease, making it unique among similar compounds .

Actividad Biológica

Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O) is a calcium salt of acetic acid, widely recognized for its biological activities, particularly in the context of treating hyperphosphatemia in patients with chronic kidney disease (CKD). This article delves into its biological activity, including mechanisms of action, clinical applications, and research findings.

Calcium acetate functions primarily as a phosphate binder . In patients with CKD, the kidneys' ability to excrete phosphate is compromised, leading to elevated serum phosphate levels. Calcium acetate binds dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate salts that are excreted in feces. This mechanism helps maintain serum phosphate levels within a normal range and prevents complications such as secondary hyperparathyroidism and ectopic calcification .

Clinical Applications

- Hyperphosphatemia Management : Calcium acetate is primarily used to manage hyperphosphatemia in patients undergoing dialysis. Studies show that calcium acetate is effective in lowering serum phosphorus levels compared to other phosphate binders like calcium carbonate. A meta-analysis indicated that after 4 and 8 weeks of treatment, patients taking calcium acetate had significantly lower serum phosphorus levels than those on calcium carbonate .

- Bone Health : Calcium is essential for bone formation and maintenance. Research has suggested that calcium acetate may enhance bone mineral density and reduce fracture risk, particularly in populations at risk for osteoporosis. The acetate component may stimulate osteoblast activity, promoting bone formation.

- Potential Role in Osteoporosis : Preliminary studies have explored the effects of calcium acetate supplementation on bone health, indicating potential benefits in preventing or treating bone diseases. However, further research is necessary to confirm these effects.

Efficacy Studies

- A study involving patients with end-stage renal disease (ESRD) compared calcium acetate with lanthanum carbonate and found that while both were effective in managing phosphorus levels, calcium acetate was associated with a higher incidence of gastrointestinal intolerance .

- Another study reported that the mean required daily dose of calcium acetate was approximately 5.04 g over 12 months, highlighting its role as a standard treatment option for hyperphosphatemia .

Case Studies

- A case series involving multiple patients demonstrated that transitioning from calcium carbonate to calcium acetate resulted in improved phosphorus control without significant changes in serum calcium or parathyroid hormone levels . This underscores the specific utility of calcium acetate in managing phosphorus levels effectively.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing calcium acetate monohydrate in laboratory settings, and how can batch consistency be ensured?

-

Methodology : this compound is typically synthesized by reacting calcium carbonate (from sources like eggshells or limestone) with acetic acid under controlled conditions. The reaction equation is:

To ensure batch consistency, monitor reaction parameters (temperature, pH, stoichiometry) and use IR spectroscopy to verify structural integrity across batches .

-

Quality Control : Compare IR spectra (e.g., peaks at \sim1550 cm⁻¹ for acetate bonds) of synthesized batches with commercial standards to detect impurities or hydration variations .

Q. How can researchers characterize the purity and hydration state of this compound using spectroscopic techniques?

- IR Spectroscopy : Identify characteristic peaks for acetate anions (e.g., asymmetric COO⁻ stretch at \sim1540–1550 cm⁻¹) and hydrate-bound O-H stretches (\sim3300–3500 cm⁻¹). Batch inconsistencies manifest as peak shifts or missing bands .

- Thermogravimetric Analysis (TGA) : Measure weight loss at \sim160–200°C to confirm monohydrate decomposition to anhydrous calcium acetate or further breakdown to calcium carbonate .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do they impact experimental design?

-

Solubility Data :

Solvent Solubility (g/100 mL) Temperature (°C) Source Water 37 0 Water 30 100 Ethanol Slightly soluble 25 -

Experimental Impact : High aqueous solubility facilitates homogeneous reaction conditions, while limited ethanol solubility enables selective crystallization .

Advanced Research Questions

Q. How do polymorphic variations in this compound affect its crystallographic and functional properties?

- Polymorphism : Calcium acetate exhibits three anhydrous polymorphs and a hemihydrate intermediate. Structural variations influence thermal stability and reactivity. For example, the hemihydrate forms during monohydrate decomposition and has distinct XRPD patterns .

- Analysis : Use variable-temperature X-ray diffraction (VT-XRD) to track phase transitions and identify metastable polymorphs during thermal cycling .

Q. What mechanistic pathways govern the thermal decomposition of this compound, and how can kinetic parameters be modeled?

- Pathways :

- Kinetic Modeling : Apply the Kissinger method to DSC/TGA data to calculate activation energies for decomposition steps .

Q. How does this compound function in CO₂ adsorption studies, and what are its limitations in catalytic applications?

- Adsorption Mechanism : Calcination converts this compound to CaO, which chemisorbs CO₂ via carbonation (). Kinetic studies reveal pore-blocking limitations at high CO₂ concentrations .

- Optimization : Dope with Mg²⁺ to enhance cyclic stability or use mesoporous supports to mitigate sintering .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Data Conflicts : Discrepancies in solubility (e.g., 37 g/100 mL vs. "freely soluble") may arise from hydration state or impurities.

- Resolution : Standardize protocols (e.g., USP methods) and validate with parallel techniques (e.g., gravimetry + IR) .

Q. Methodological Resources

Propiedades

Número CAS |

5743-26-0 |

|---|---|

Fórmula molecular |

C2H6CaO3 |

Peso molecular |

118.15 g/mol |

Nombre IUPAC |

calcium;diacetate;hydrate |

InChI |

InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clave InChI |

NHHLKCCMQXUHTD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |

SMILES canónico |

CC(=O)O.O.[Ca] |

Key on ui other cas no. |

5743-26-0 |

Números CAS relacionados |

114460-21-8 |

Sinónimos |

(CH3COO)2Ca.H2O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.